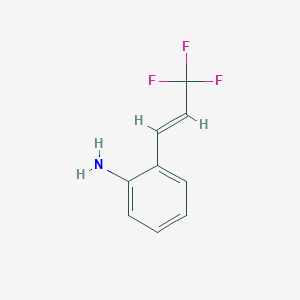
2-(3,3,3-三氟-1-丙烯基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine, also known as TFPA, is a chemical compound that belongs to the class of substituted anilines. It has been widely used in scientific research for its unique properties and potential applications in various fields.
科学研究应用
Polymer Synthesis
This compound is utilized in the synthesis of fluoropolymers due to its trifluoropropenyl group, which imparts high chemical resistance and thermal stability to the polymers . These fluoropolymers are widely used in high-performance applications such as in the aerospace, automotive, and electronics industries.
Agricultural Chemicals
“2-(3,3,3-Trifluoro-1-propenyl)benzeneamine” derivatives are key intermediates in the production of pyrethroid insecticides . These insecticides are crucial for protecting crops from pests and ensuring food security.
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives are explored for their potential as intermediates in the synthesis of medicinal compounds. The trifluoromethyl group is particularly significant in pharmaceuticals, as it can improve the biological activity and metabolic stability of drugs .
Material Science
The compound is investigated for its role in the development of advanced materials. Its incorporation into materials can enhance properties like durability and resistance to degradation, which is vital in creating new materials for construction and manufacturing .
Environmental Science
Research into the environmental impact of fluorinated compounds, including “2-(3,3,3-Trifluoro-1-propenyl)benzeneamine” derivatives, is critical. Studies focus on their persistence in the environment and potential effects on ecosystems .
Biotechnology
In biotechnology, the compound’s derivatives are studied for their role in various biological processes. Understanding their interaction with biological systems can lead to advancements in biotechnological applications and environmental bioremediation strategies .
作用机制
Target of Action
It is structurally similar to lambda-cyhalothrin , a synthetic type II pyrethroid insecticide, which primarily targets voltage-gated sodium channels in the nervous system of insects .
Mode of Action
Pyrethroids like lambda-cyhalothrin prolong the opening of sodium channels, leading to hyperexcitation and eventual paralysis of the insect’s nervous system . It’s plausible that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine may exhibit a similar mode of action.
Biochemical Pathways
Lambda-cyhalothrin, a structurally similar compound, has been shown to induce oxidative stress and inflammation in the liver of exposed rats . This suggests that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine might also impact similar biochemical pathways.
Pharmacokinetics
Lambda-cyhalothrin is known to be metabolized into several compounds, including 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (cfmp) and 3-phenoxybenzoic acid (3-pba), which accumulate in the liver tissues . This suggests that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine might have similar pharmacokinetic properties.
Result of Action
Exposure to lambda-cyhalothrin has been shown to significantly increase markers of hepatic oxidative stress and inflammation in a time-dependent and dose-dependent manner . This suggests that 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that lambda-cyhalothrin, a structurally similar compound, is commonly used in residential and agricultural areas , suggesting that environmental conditions in these areas could potentially influence its action and efficacy.
属性
IUPAC Name |
2-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-6H,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTYJRDRBDXIR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,3-Trifluoro-1-propenyl)benzeneamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

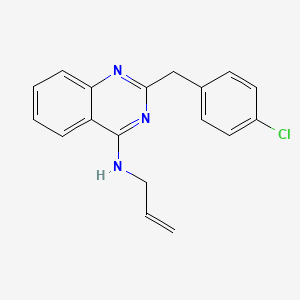
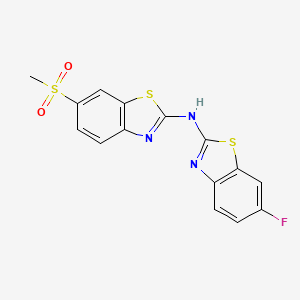
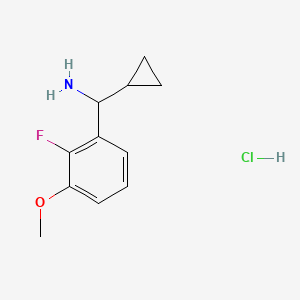
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
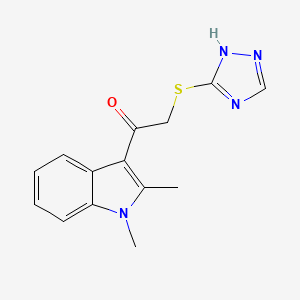
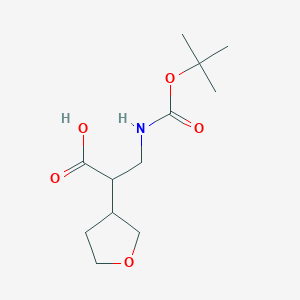
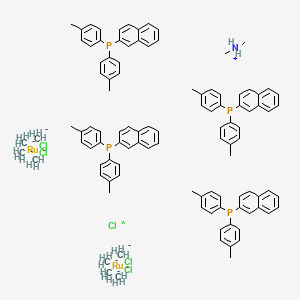
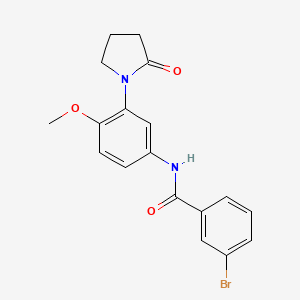
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)